molecular formula C45H72O17 B150081 Deltonin CAS No. 55659-75-1

Deltonin

Cat. No.: B150081
CAS No.: 55659-75-1
M. Wt: 885.0 g/mol
InChI Key: OLAMGHNQGZIWHZ-YIKYYZBWSA-N
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Description

Deltonin is a steroidal saponin extracted from the plant Dioscorea zingiberensis C.H. Wright. It has been widely utilized in traditional Chinese medicine due to its potent biological activities, particularly its anti-cancer properties. This compound has shown efficacy against various types of cancer, including colon cancer, breast cancer, and head and neck squamous carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltonin is primarily obtained from the rhizomes of Dioscorea zingiberensis through a series of extraction and purification processes. The extraction involves the use of solvents such as ethanol or methanol, followed by purification using techniques like silica gel chromatography, macroporous adsorption resin, and high-performance liquid chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves the hydrolysis of steroidal saponins present in the rhizomes of Dioscorea zingiberensis. This process can be optimized using biotransformation methods involving microorganisms like Trichoderma harzianum, which enhance the yield of this compound while reducing environmental pollution .

Chemical Reactions Analysis

Types of Reactions: Deltonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, altering its functional groups.

    Substitution: Various nucleophiles can be introduced to substitute specific groups in this compound, using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with enhanced or modified biological activities .

Scientific Research Applications

Deltonin has a wide range of scientific research applications:

Mechanism of Action

Deltonin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Deltonin is unique among steroidal saponins due to its specific structure and potent biological activities. Similar compounds include:

This compound stands out due to its ability to inhibit multiple signaling pathways and its potential to enhance the efficacy of existing chemotherapy drugs.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAMGHNQGZIWHZ-YIKYYZBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319158
Record name Deltonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55659-75-1
Record name Deltonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55659-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deltonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deltonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y54R152I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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